molecular formula C9H15NO2 B3020089 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 1156157-65-1

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B3020089
CAS No.: 1156157-65-1
M. Wt: 169.224
InChI Key: ZKXRDDRYQFSFQZ-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C10H17NO2 It features a piperidine ring substituted with a hydroxymethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of a base such as sodium hydroxide . This reaction yields the desired compound through acetylation of the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The prop-2-en-1-one moiety can be reduced to a propanol group using reducing agents such as sodium borohydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 1-[4-(Carboxymethyl)piperidin-1-yl]prop-2-en-1-one.

    Reduction: 1-[4-(Hydroxymethyl)piperidin-1-yl]propan-1-ol.

    Substitution: Derivatives with substituted functional groups at the hydroxymethyl position.

Scientific Research Applications

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(12)10-5-3-8(7-11)4-6-10/h2,8,11H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXRDDRYQFSFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156157-65-1
Record name 1-[4-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
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